molecular formula C13H17NO3 B2901381 (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid CAS No. 956958-87-5

(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid

Cat. No.: B2901381
CAS No.: 956958-87-5
M. Wt: 235.283
InChI Key: HODWPRQQRJVYGG-NSHDSACASA-N
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Description

(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is an organic compound with a complex structure that includes a butanoic acid backbone, a methyl group, and a 3-methylbenzoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-methylbenzoic acid with an appropriate amine to form the amide bond. This can be achieved using coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Butanoic Acid Moiety: The next step involves the introduction of the butanoic acid moiety. This can be done through a Grignard reaction where a suitable Grignard reagent reacts with the amide intermediate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amide group is replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-methyl-2-[(3-chlorobenzoyl)amino]butanoic acid
  • (2S)-3-methyl-2-[(3-fluorobenzoyl)amino]butanoic acid
  • (2S)-3-methyl-2-[(3-bromobenzoyl)amino]butanoic acid

Uniqueness

(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid is unique due to the presence of the 3-methylbenzoyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-5-9(3)7-10/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODWPRQQRJVYGG-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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